molecular formula C16H26N2O2 B2620876 Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate CAS No. 1395890-46-6

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate

Cat. No.: B2620876
CAS No.: 1395890-46-6
M. Wt: 278.396
InChI Key: KKTQTLIFVPAWOB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate (CAS: 1395890-46-6) is a carbamate derivative with the molecular formula C₁₆H₂₆N₂O₂ and a molecular weight of 278.39 g/mol . The compound features a tert-butyl carbamate group, a benzyl(methyl)amino substituent, and an ethyl(methyl)amine backbone. The compound is typically synthesized via multi-step reactions involving hydrazine-mediated deprotection and column chromatography purification, as seen in analogous carbamate syntheses .

Properties

IUPAC Name

tert-butyl N-[2-[benzyl(methyl)amino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(5)12-11-17(4)13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTQTLIFVPAWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl(methyl)amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Functional Group Transformations

The tertiary amine and carbamate groups enable diverse derivatization:

Amide Bond Formation

The deprotected amine reacts with carboxylic acids under coupling conditions:

Reaction Conditions Yield Application
Coupling with mycophenolic acidEDC, CH₃CN, rt84% Prodrug synthesis for targeted drug delivery.
Coupling with indomethacinEDC, CH₃CN, rt93% Anti-inflammatory prodrug development.
  • Key Step : Deprotection of the Boc group using HCl/dioxane precedes coupling .

Suzuki-Miyaura Cross-Coupling

The benzyl group can participate in palladium-catalyzed couplings:

Reaction Conditions Yield Product
tert-butyl (2-bromobenzyl)(methyl)carbamate + bis(pinacolato)diboronPd(dppf)Cl₂, dioxane, 110°C, 12 h98.8% Boronic ester for further functionalization.
  • Critical Factor : Anhydrous conditions and inert atmosphere prevent catalyst deactivation .

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

Deprotection Agent Conditions Outcome
4 M HCl in dioxanert, 10 min Quantitative removal, yielding free amine hydrochloride.
  • Applications : Essential for generating reactive amines for subsequent bioconjugation or drug synthesis .

Structural and Spectroscopic Data

Key analytical data for reaction validation:

  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.63 (s, 3H, N–CH₃), 3.58 (m, 2H, CH₂), 7.31–7.20 (m, 5H, Ar–H) .

  • LC-MS : [M+H]⁺ = 251.2 (C₁₄H₂₂N₂O₂) .

Industrial-Scale Considerations

  • Catalysts : Pd(dppf)Cl₂ for cross-coupling; NaBH₄ for reductions .

  • Solvents : Methanol and dioxane preferred for polar aprotic environments .

  • Purification : Silica gel chromatography (MeOH/DCM) or reverse-phase HPLC .

Comparative Reaction Efficiency

Reaction Type Optimal Yield Limitations
Reductive Amination92% Sensitivity to solvent and reductant choice.
Suzuki Coupling98.8% Requires anhydrous conditions and inert gas.
Amide Coupling93% Boc deprotection step adds synthetic steps.

Scientific Research Applications

Biological Activities

Tert-butyl 2-(benzyl(methyl)amino)ethyl(methyl)carbamate exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes linked to cancer cell proliferation, showing promise as an anticancer agent. In vitro studies demonstrated significant reductions in enzymatic activity at micromolar concentrations.
  • Receptor Binding : The compound has been investigated for its affinity towards dopamine receptors, particularly D3 receptors. This interaction suggests potential applications in treating neurological disorders related to dopamine dysregulation.
  • Antimicrobial Properties : Preliminary assessments show that tert-butyl 2-(benzyl(methyl)amino)ethyl(methyl)carbamate exhibits antimicrobial activity against certain bacterial strains, indicating its potential for developing new antibiotics.

Case Study 1: Enzyme Inhibition in Cancer Research

A study focused on the inhibitory effects of tert-butyl 2-(benzyl(methyl)amino)ethyl(methyl)carbamate on a specific enzyme associated with cancer cell growth. Results indicated that treatment with the compound led to a significant decrease in cell viability in various cancer cell lines, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Receptor Interaction in Neurology

Another investigation assessed the binding affinity of the compound to D3 dopamine receptors using radiolabeled ligand binding assays. The findings revealed a high affinity for these receptors, suggesting possible therapeutic applications in conditions such as Parkinson's disease and schizophrenia.

Case Study 3: Antimicrobial Activity Assessment

In vitro tests were conducted to evaluate the antimicrobial efficacy of tert-butyl 2-(benzyl(methyl)amino)ethyl(methyl)carbamate against Gram-positive bacteria. The compound demonstrated effective antimicrobial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics, warranting further exploration in antibiotic development.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionSignificant reduction in enzymatic activity linked to cancer proliferation
Receptor BindingHigh affinity for D3 dopamine receptors; potential applications in neurological disorders
Antimicrobial PropertiesEffective against Gram-positive bacteria; MIC values comparable to antibiotics

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the carbamate group, which forms stable complexes with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate and related carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Properties
This compound C₁₆H₂₆N₂O₂ 278.39 Benzyl(methyl)amino, ethyl(methyl) High lipophilicity (benzyl group), steric protection (tert-butyl), moderate polarity
Tert-butyl-(2-(aminooxy)ethyl) carbamate C₇H₁₆N₂O₃ 176.22 Aminooxyethyl Hydrophilic (aminooxy group), reactive toward carbonyl compounds
Tert-butyl 2-aminoethyl(2-hydroxyethyl)carbamate C₉H₂₀N₂O₃ 204.27 Aminoethyl, hydroxyethyl High hydrophilicity (hydroxy group), potential for hydrogen bonding
Benzyl carbamate C₈H₉NO₂ 151.16 Benzyl Aromatic stabilization, moderate stability, lower steric hindrance
Methyl carbamate C₂H₅NO₂ 75.07 Methyl High volatility, low molecular weight, limited steric protection

Key Comparative Insights :

Steric and Stability Effects :

  • The tert-butyl group in the target compound enhances steric protection compared to methyl or benzyl carbamates, reducing susceptibility to hydrolysis or enzymatic degradation .
  • Benzyl-containing carbamates (e.g., benzyl carbamate) lack the tert-butyl group, making them less stable under acidic conditions .

Lipophilicity and Solubility: The benzyl(methyl)amino group in the target compound increases lipophilicity, favoring membrane permeability in biological systems. In contrast, hydroxyethyl or aminooxyethyl derivatives (e.g., compounds from ) exhibit higher hydrophilicity, making them more water-soluble but less bioavailable .

Synthetic Complexity: The synthesis of this compound likely involves multi-step protection/deprotection strategies, similar to the hydrazine-mediated procedures described for tert-butyl-(2-(aminooxy)ethyl) carbamate . Simpler carbamates like methyl or benzyl derivatives require fewer synthetic steps .

Thermal and Chemical Stability :

  • Tert-butyl carbamates generally exhibit superior thermal stability due to the bulky tert-butyl group, which resists decomposition at elevated temperatures. Methyl carbamates, with lower molecular weight, are more volatile and less thermally stable .

Biological Activity

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C14_{14}H22_{22}N2_2O2_2
  • Molecular Weight : 250.34 g/mol
  • Solubility : Soluble in organic solvents such as methanol and ethyl acetate.

The compound functions primarily as an enzyme inhibitor. Its mechanism involves:

  • Binding to Active Sites : The carbamate group allows the compound to form stable complexes with enzyme active sites, effectively inhibiting their activity.
  • Modulation of Cellular Processes : By interacting with specific biomolecules, it influences various cellular signaling pathways and gene expression, which can alter metabolic functions within cells.

Biological Activity Overview

This compound has demonstrated several biological activities:

  • Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibitors, particularly in biochemical assays.
  • Therapeutic Potential : Investigated for its role as a precursor in drug synthesis and potential therapeutic applications.
  • Biochemical Probes : Used as a probe in various biochemical assays to study enzyme interactions and cellular responses .

Applications in Research

The compound has diverse applications across different fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential pharmacological properties.
  • Biochemical Research : Utilized in synthesizing biologically active compounds, including phosphatidyl ethanolamines and ornithine, which are important for cellular functions .
  • Industrial Use : Employed in the production of specialty chemicals and materials, reflecting its versatility beyond academic research.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study evaluated its inhibitory effect on specific enzymes involved in metabolic pathways. The compound showed significant inhibition rates, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated .
  • Synthesis and Activity Correlation :
    • Research demonstrated the synthesis of various derivatives of this compound, assessing their biological activities against different targets. Notably, modifications to the benzyl group enhanced enzyme binding affinity and selectivity .
  • Cellular Impact Analysis :
    • An investigation into its effects on cell signaling pathways revealed that the compound could modulate pathways associated with cell growth and apoptosis, indicating its potential role in cancer therapy .

Data Table: Biological Activities and Their Implications

Activity TypeDescriptionImplications
Enzyme InhibitionInhibits specific enzymes by binding to active sitesPotential therapeutic agent for metabolic disorders
Modulation of Gene ExpressionInfluences cellular metabolism through signaling pathwaysPossible applications in cancer treatment
Biochemical ProbingServes as a probe for studying enzyme interactionsUseful in drug discovery and development

Q & A

Q. Basic

  • NMR : Key features include tert-butyl protons (1.2–1.4 ppm, singlet) and carbamate carbonyl signals (~155 ppm in 13C^{13}\text{C} NMR). For example, 1H^{1}\text{H} NMR of tert-butyl (2-chloroethyl)-N-methylcarbamate shows methyl singlets at 1.38 ppm (tert-butyl) and 2.92 ppm (N-methyl) .
  • Mass spectrometry (MS) : ESI-MS m/z values (e.g., 218.2 [M+H]+^+) confirm molecular weight .

Advanced
X-ray crystallography (using SHELX software) resolves 3D structures and hydrogen-bonding networks. For example, SHELXL refines crystal packing motifs in carbamate derivatives .

How do steric and electronic effects of substituents impact reactivity in further transformations?

Advanced
The benzyl(methyl)amino group introduces steric bulk, which may hinder nucleophilic attacks. In related compounds, bulky substituents reduce reaction rates in SN2 alkylations but enhance stability in acidic conditions . Electronic effects from the carbamate carbonyl (electron-withdrawing) can deactivate adjacent amines, requiring stronger bases for deprotection .

What are best practices for handling air-sensitive intermediates during synthesis?

Q. Advanced

  • Use inert atmospheres (argon/nitrogen) for reactions involving tert-butyl carbamates with labile groups.
  • Store intermediates under anhydrous conditions at -20°C in sealed vials. Evidence suggests tert-butyl carbamates are stable at room temperature but degrade under prolonged exposure to moisture .

How can computational tools predict synthetic routes for complex carbamate derivatives?

Advanced
Retrosynthesis software (e.g., Template_relevance models) leverages databases like Reaxys and Pistachio to propose routes. For example, AI-driven tools predict one-step syntheses by analyzing reaction feasibility and precursor compatibility .

How to resolve contradictions in reported toxicity data?

Q. Methodological Approach

  • Cross-reference SDS : While some sources classify tert-butyl carbamates as non-hazardous , others note corrosive/irritant properties .
  • In-house testing : Conduct acute toxicity assays (e.g., OECD 423) for specific derivatives, as structural variations (e.g., halogenation) alter hazard profiles .

How do coupling reagents affect carbamate formation efficiency?

Advanced
EDCI/HOBt enhances coupling yields by reducing racemization in amide bond formation. For example, EDCI-mediated coupling of tert-butyl 2-amino phenylcarbamate with substituted acids achieves >80% yields . Alternative reagents like DCC may require longer reaction times .

Challenges in diastereoselective synthesis with carbamate-protected intermediates?

Advanced
Steric hindrance from the tert-butyl group can reduce diastereoselectivity. Strategies include:

  • Chiral auxiliaries : Use (S)-tert-butyl carbamates to induce enantioselectivity .
  • Iodolactamization : Key step in synthesizing enantiopure intermediates (e.g., for CCR2 antagonists) .

How does X-ray crystallography validate carbamate derivative structures?

Advanced
SHELX software refines hydrogen-bonding interactions and packing motifs. For example, SHELXL analyzes tert-butyl carbamate crystals, revealing intermolecular NH···O=C bonds critical for stability .

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